molecular formula C22H21ClN2O4 B12191783 N-(2-chloropyridin-4-yl)-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanamide

N-(2-chloropyridin-4-yl)-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanamide

Cat. No.: B12191783
M. Wt: 412.9 g/mol
InChI Key: NLJAVKWDOBMKBW-UHFFFAOYSA-N
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Description

N-(2-chloropyridin-4-yl)-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanamide is a complex organic compound that features a pyridine ring, a chromenone moiety, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloropyridin-4-yl)-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanamide typically involves multi-step organic reactions. The key steps include:

    Formation of the pyridine ring: Starting with a chlorinated pyridine derivative, such as 2-chloropyridine, which undergoes functionalization to introduce the desired substituents.

    Synthesis of the chromenone moiety: This involves the cyclization of appropriate precursors to form the chromenone structure.

    Coupling reactions: The pyridine and chromenone intermediates are then coupled through amide bond formation, often using reagents like carbodiimides (e.g., EDCI) and catalysts (e.g., DMAP) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloropyridin-4-yl)-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The chromenone moiety can be oxidized to introduce additional functional groups.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromenone moiety can yield carboxylic acids or ketones, while reduction of the amide group can produce primary amines.

Scientific Research Applications

N-(2-chloropyridin-4-yl)-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(2-chloropyridin-4-yl)-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanamide involves its interaction with molecular targets such as enzymes or receptors. The pyridine and chromenone moieties can bind to active sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyridin-4-yl)methanamine hydrochloride: A selective LOXL2 inhibitor with similar structural features.

    4-Acetyl-2-chloropyridine: Another compound with a chloropyridine moiety, used in different applications.

Uniqueness

N-(2-chloropyridin-4-yl)-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanamide is unique due to its combination of a pyridine ring, chromenone moiety, and propanamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C22H21ClN2O4

Molecular Weight

412.9 g/mol

IUPAC Name

N-(2-chloropyridin-4-yl)-3-[4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-6-yl]propanamide

InChI

InChI=1S/C22H21ClN2O4/c1-13(2)12-28-18-11-19-17(14(3)8-22(27)29-19)9-15(18)4-5-21(26)25-16-6-7-24-20(23)10-16/h6-11H,1,4-5,12H2,2-3H3,(H,24,25,26)

InChI Key

NLJAVKWDOBMKBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OCC(=C)C)CCC(=O)NC3=CC(=NC=C3)Cl

Origin of Product

United States

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